molecular formula C21H27NO2 B2816335 N-(2-isopropyl-6-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide CAS No. 459417-52-8

N-(2-isopropyl-6-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide

Cat. No. B2816335
CAS RN: 459417-52-8
M. Wt: 325.452
InChI Key: WNYKROOCLNGFTB-UHFFFAOYSA-N
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Description

N-(2-isopropyl-6-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as L-765,314, is a selective and potent antagonist of the alpha7 nicotinic acetylcholine receptor (α7nAChR). In

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

N-(2-Hydroxyphenyl)acetamide serves as an intermediate in the natural synthesis of antimalarial drugs. Using Novozym 435 as a catalyst, chemoselective monoacetylation of 2-aminophenol to this compound has shown effectiveness, highlighting the role of such chemical structures in facilitating drug synthesis processes (Magadum & Yadav, 2018).

Herbicide Metabolism and Environmental Impact

Studies on chloroacetamide herbicides, including compounds structurally related to N-(2-isopropyl-6-methylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide, have elucidated their metabolism in liver microsomes and the environmental impact. The comparative metabolism of these herbicides between human and rat liver microsomes provides insights into their potential carcinogenicity and environmental persistence (Coleman et al., 2000).

Green Synthesis Approaches

Efforts in green chemistry have led to the development of environmentally friendly synthetic methods for potential analgesic and antipyretic compounds, including N-(4-hydroxyphenyl)-2-chloroacetamide derivatives. These efforts showcase the significance of sustainable approaches in the synthesis of medically relevant compounds (Reddy et al., 2014).

Soil and Waterway Herbicide Interaction

Research into the reception and activity of acetochlor in environments covered with wheat straw and subjected to irrigation reveals how agricultural practices affect the behavior of herbicides related to this compound. This research helps understand the dynamics of herbicide effectiveness and environmental impact in agricultural settings (Banks & Robinson, 1986).

Advanced Drug Design and Discovery

Innovative drug design approaches for paracetamol analogues, including structures similar to this compound, demonstrate the potential of these compounds in the development of new analgesic and antipyretic agents. These efforts highlight the ongoing exploration of novel therapeutic options and the application of green chemistry in drug discovery (Reddy et al., 2014).

properties

IUPAC Name

N-(2-methyl-6-propan-2-ylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-13(2)18-9-7-8-15(4)20(18)22-19(23)12-24-21-16(5)11-10-14(3)17(21)6/h7-11,13H,12H2,1-6H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYKROOCLNGFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)COC2=C(C=CC(=C2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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